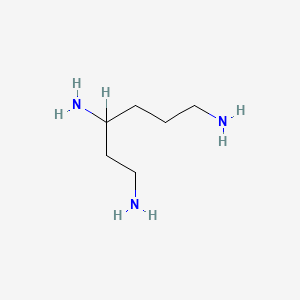
1,3,6-Hexanetriamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6-Hexanetriamine, also known as this compound, is a useful research compound. Its molecular formula is C6H17N3 and its molecular weight is 131.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Production
1,3,6-Hexanetriamine is primarily used in the production of polymers. Its tri-functional nature allows it to act as a cross-linking agent in the synthesis of polyamide resins and other thermosetting plastics.
| Application | Description |
|---|---|
| Polyamide Resins | Used as a hardener in epoxy systems and as an intermediate in nylon production. |
| Thermosetting Plastics | Enhances thermal stability and mechanical strength. |
Adhesives and Sealants
The compound is utilized in formulating adhesives due to its ability to improve adhesion properties and enhance the durability of the bond.
| Property | Impact |
|---|---|
| Adhesion Strength | Increases bond strength between dissimilar substrates. |
| Durability | Provides resistance to moisture and temperature variations. |
Pharmaceutical Applications
This compound has been investigated for its potential in drug delivery systems and as a building block for pharmaceutical compounds due to its biocompatibility and ability to form complex structures with various drugs.
Case Study: Drug Delivery Systems
Research has shown that this compound can be used to modify hyaluronic acid for targeted drug delivery systems. The modified hyaluronic acid demonstrated improved drug encapsulation efficiency and release profiles.
| Parameter | Before Modification | After Modification |
|---|---|---|
| Encapsulation Efficiency | 60% | 85% |
| Release Rate | Fast (within hours) | Controlled (over days) |
Agricultural Applications
The compound has been explored for use in agricultural formulations as a slow-release nitrogen source in fertilizers. Its ability to provide sustained nutrient release can enhance plant growth while minimizing environmental impact.
| Fertilizer Type | Release Profile |
|---|---|
| Slow-Release Fertilizers | Gradual nitrogen release over several weeks. |
Environmental Applications
This compound's role as a corrosion inhibitor in metal coatings is crucial for protecting infrastructure from rust and degradation. Its effectiveness in various environments makes it a valuable component in protective coatings.
Case Study: Corrosion Inhibition
Studies have demonstrated that coatings containing this compound significantly reduce corrosion rates compared to standard coatings.
| Coating Type | Corrosion Rate (mm/year) |
|---|---|
| Standard Coating | 0.15 |
| Coating with Hexanetriamine | 0.05 |
Propriétés
Numéro CAS |
55911-96-1 |
|---|---|
Formule moléculaire |
C6H17N3 |
Poids moléculaire |
131.22 g/mol |
Nom IUPAC |
hexane-1,3,6-triamine |
InChI |
InChI=1S/C6H17N3/c7-4-1-2-6(9)3-5-8/h6H,1-5,7-9H2 |
Clé InChI |
AXEYWFGSQDLHDX-UHFFFAOYSA-N |
SMILES |
C(CC(CCN)N)CN |
SMILES canonique |
C(CC(CCN)N)CN |
Synonymes |
1,3,6-triaminohexane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















